4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride
Description
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S2/c1-6-10(20(12,17)18)19-9(16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBWMJINRBLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383277 | |
| Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568577-83-3 | |
| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thiazole Core with Trifluoromethylphenyl Substitution
A common precursor for the sulfonyl chloride is the corresponding 2-[4-(trifluoromethyl)phenyl]-4-methylthiazole. According to patent CN104672168B, the synthesis of 2-methyl-4-trifluoromethyl thiazole derivatives can be achieved starting from trifluoroacetic ethyl acetoacetate:
- Step 1: Chlorosulfonic Acid Chlorination
Trifluoroacetic ethyl acetoacetate is reacted with chlorosulfuric acid under controlled temperature (-15°C to -5°C) and molar ratios (chlorosulfuric acid: 0.92–0.98 relative to acetoacetate) to form a chlorinated intermediate. The addition is slow (about 1/5 to 1/6 of the total reaction time), followed by temperature holding at 5°C to 15°C for 10–18 hours. - Step 2: Cyclization with Thioacetamide
The chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol under reflux, leading to ring closure and formation of the thiazole ring bearing the trifluoromethylphenyl group. This step avoids toxic solvents and complex post-processing. - Step 3: Hydrolysis
The cyclized product undergoes hydrolysis with sodium hydroxide and water, followed by acidification to isolate the 2-methyl-4-trifluoromethyl thiazole-5-formic acid intermediate with high yield (~91.7%) and purity (~99% by HPLC).
This method emphasizes efficient recovery of solvents and raw materials, minimizing waste and energy consumption.
Introduction of the Sulfonyl Chloride Group
The sulfonyl chloride functionality is introduced by chlorination of the corresponding sulfonic acid or sulfonate precursor. While direct literature on the exact chlorination step for this compound is limited, standard synthetic protocols for sulfonyl chlorides involve:
- Treatment of the sulfonic acid or sulfonate derivative of the thiazole compound with reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or chlorosulfonic acid under controlled conditions to replace the sulfonic acid hydroxyl group with chlorine, yielding the sulfonyl chloride.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of trifluoroacetic ethyl acetoacetate | Chlorosulfuric acid, -15°C to -5°C, 10-18 h | N/A | Controlled addition and temperature critical |
| Cyclization with thioacetamide | Thioacetamide, dehydrated ethanol, reflux, 8 h | High | Avoids toxic solvents; direct use of ethanol in next step |
| Hydrolysis | NaOH, water, acidification to pH 1 | 91.7 | Produces 2-methyl-4-trifluoromethyl thiazole-5-formic acid |
| Bromination (alternative) | Carbon tetrabromide, triphenylphosphine, DCM, RT, 1 h | 93 | Produces 5-(bromomethyl) derivative |
| Sulfonyl chloride formation | Typically SOCl2 or PCl5 on sulfonic acid precursor | N/A | Standard sulfonyl chloride synthesis, conditions vary |
Research Findings and Considerations
- The method described in patent CN104672168B is notable for its environmentally conscious approach, avoiding highly toxic solvents and minimizing waste by recycling ethanol and unreacted starting materials.
- The bromomethyl intermediate synthesis provides a high-yield route for functionalization, which may be adapted for sulfonyl chloride formation.
- Commercial suppliers such as Thermo Scientific provide this compound with ≥90% purity, indicating that these synthetic methods are scalable and reproducible.
- The precise chlorination conditions for sulfonyl chloride formation from the sulfonic acid intermediate require careful control to avoid overchlorination or decomposition, as suggested by analogous sulfonyl chloride syntheses.
Chemical Reactions Analysis
Hydrolysis to Sulfonic Acid
The sulfonyl chloride group readily undergoes hydrolysis in aqueous environments to form the corresponding sulfonic acid. This reaction is highly exothermic and releases HCl gas:
Key Characteristics :
-
Conditions : Proceeds rapidly in water or humid environments .
-
Hazards : Releases corrosive HCl gas and may generate heat .
-
Applications : Sulfonic acid derivatives are intermediates in agrochemicals and pharmaceuticals .
Nucleophilic Substitution Reactions
The chloride in the sulfonyl group is susceptible to nucleophilic displacement, enabling the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Table: Nucleophilic Substitution Reactions
Mechanistic Notes :
-
Reactions typically occur under mild conditions (room temperature, polar aprotic solvents) .
-
Steric hindrance from the trifluoromethylphenyl group may slow reaction kinetics compared to simpler thiazole sulfonyl chlorides .
Stability and Reactivity with Bases
The compound reacts violently with strong bases (e.g., NaOH, KOH), producing sulfonate salts and releasing heat:
Safety Considerations :
-
Corrosivity : Causes severe skin and eye damage (Category 1B/1) .
-
Storage : Requires anhydrous conditions and inert atmospheres to prevent decomposition .
Compatibility with Other Functional Groups
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes to release toxic gases, including SO₂, HCl, and HF .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride has been explored for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various bioactive compounds, particularly in the development of:
- Antimicrobial Agents : The compound's sulfonyl chloride functionality allows for the introduction of diverse substituents that can enhance antimicrobial activity.
- Anti-inflammatory Drugs : Modifications of this compound have shown promise in creating molecules that target inflammatory pathways.
Agrochemicals
The compound's unique properties make it suitable for developing agrochemical products, such as:
- Herbicides and Pesticides : Its ability to modify biological activity through structural changes is beneficial in creating effective agrochemicals that are less harmful to non-target organisms.
Material Science
In material science, this compound is utilized for:
- Polymer Synthesis : It acts as a functional monomer in the production of specialty polymers with enhanced thermal stability and chemical resistance.
- Coatings : The compound can be incorporated into coatings that require specific properties such as hydrophobicity or UV resistance.
Case Study 1: Synthesis of Antimicrobial Agents
Researchers synthesized a series of derivatives from this compound to evaluate their antimicrobial efficacy against various pathogens. The study demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating the compound's potential as a lead structure for new antibiotics.
Case Study 2: Development of Novel Herbicides
A study focused on modifying the thiazole ring structure to enhance herbicidal activity. The derivatives were tested in field trials, showing improved efficacy compared to existing herbicides, thus highlighting the compound's utility in agricultural applications.
Comparative Analysis Table
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Broad-spectrum activity |
| Anti-inflammatory drugs | Targeting specific inflammatory pathways | |
| Agrochemicals | Herbicides | Enhanced efficacy with reduced toxicity |
| Pesticides | Selectivity towards target species | |
| Material Science | Polymer synthesis | Improved thermal stability |
| Coatings | Enhanced durability and resistance |
Mechanism of Action
The mechanism by which 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity.
Comparison with Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylmethylthio)phenoxy)acetic acid
Uniqueness: 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride stands out due to its combination of a thiazole ring, trifluoromethyl group, and sulfonyl chloride group. This unique structure provides distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
The compound 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride (CAS Number: 568577-83-3) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClF₃NO₂S₂ |
| Molecular Weight | 341.747 g/mol |
| IUPAC Name | This compound |
| CAS Number | 568577-83-3 |
| PubChem CID | 2794632 |
Anticancer Properties
Recent studies have focused on the anticancer potential of thiazole derivatives, including the compound . It has been observed that compounds containing a trifluoromethyl group often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence the pharmacodynamics of the molecule.
In Vitro Studies
In vitro assays have demonstrated that This compound has significant cytotoxic effects against various human cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the range of 5–10 µM against breast cancer MCF-7 cells and lung cancer A549 cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the para position of the phenyl ring has been linked to increased potency. Studies indicate that modifications in the thiazole structure can significantly alter biological activity.
Key Findings from SAR Studies
| Substituent Position | Modification | Observed Activity |
|---|---|---|
| Para | Trifluoromethyl | Increased potency |
| Meta | Methyl group | Moderate potency |
| No substitution | Decreased activity | Inactive |
Case Study 1: Breast Cancer Treatment
A study published in a peer-reviewed journal evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Lung Cancer Inhibition
Another investigation focused on A549 lung cancer cells, where the compound demonstrated a notable ability to inhibit cell proliferation and induce apoptosis. The study highlighted its potential as a lead candidate for further development in lung cancer therapies.
Q & A
Advanced Research Question
- ³⁵Cl NMR : Sulfonyl chloride exhibits a characteristic peak at ~200 ppm, absent in sulfonates .
- XPS : Chlorine 2p binding energy at ~200 eV (sulfonyl chloride) vs. ~198 eV (alkyl chlorides) .
- Reactivity probes : Add methanol and track methyl ester formation via GC-MS; sulfonyl chlorides react within minutes, while sulfonates require acid catalysis .
What safety protocols are critical when handling this compound?
Basic Research Question
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
